molecular formula C16H18N4O2S B2716720 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile CAS No. 2320537-40-2

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2716720
CAS No.: 2320537-40-2
M. Wt: 330.41
InChI Key: OWPRBLCSAQNUHF-UHFFFAOYSA-N
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Description

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that features a piperidine ring substituted with a methylpyrazole group and a sulfonylbenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the piperidine nitrogen, followed by the introduction of the methylpyrazole group through a nucleophilic substitution reaction. The sulfonylbenzonitrile moiety is then introduced via a sulfonylation reaction. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile is unique due to its combination of a piperidine ring, a methylpyrazole group, and a sulfonylbenzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-19-11-15(10-18-19)14-3-2-8-20(12-14)23(21,22)16-6-4-13(9-17)5-7-16/h4-7,10-11,14H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPRBLCSAQNUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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